molecular formula C14H21Cl4N3Zn B15180187 3-Chloro-4-(dibutylamino)benzenediazonium trichlorozincate CAS No. 94022-54-5

3-Chloro-4-(dibutylamino)benzenediazonium trichlorozincate

Cat. No.: B15180187
CAS No.: 94022-54-5
M. Wt: 438.5 g/mol
InChI Key: KYRCKTSELNEPKH-UHFFFAOYSA-K
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Description

3-Chloro-4-(dibutylamino)benzenediazonium trichlorozincate is a chemical compound with the molecular formula C14H21Cl4N3Zn and a molecular weight of 438.53864 g/mol . This compound is known for its unique structure, which includes a diazonium group, a dibutylamino group, and a trichlorozincate moiety. It is used in various scientific research applications due to its reactivity and unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-4-(dibutylamino)benzenediazonium trichlorozincate typically involves the diazotization of 3-chloro-4-(dibutylamino)aniline. This process includes the following steps:

    Diazotization: 3-Chloro-4-(dibutylamino)aniline is treated with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) at low temperatures to form the diazonium salt.

    Formation of Trichlorozincate: The diazonium salt is then reacted with zinc chloride to form the trichlorozincate complex.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves precise control of temperature, pH, and reagent concentrations to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-4-(dibutylamino)benzenediazonium trichlorozincate undergoes various types of chemical reactions, including:

    Substitution Reactions: The diazonium group can be replaced by other nucleophiles, leading to the formation of different substituted products.

    Coupling Reactions: The compound can participate in azo coupling reactions with phenols and amines to form azo dyes.

    Reduction Reactions: The diazonium group can be reduced to form the corresponding aniline derivative.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include halides, cyanides, and thiols. These reactions are typically carried out in aqueous or organic solvents at low temperatures.

    Coupling Reactions: Phenols and amines are used as coupling partners. The reactions are usually performed in alkaline or acidic conditions.

    Reduction Reactions: Reducing agents such as sodium sulfite or stannous chloride are used under mild conditions.

Major Products Formed

    Substitution Reactions: Substituted aromatic compounds.

    Coupling Reactions: Azo dyes.

    Reduction Reactions: 3-Chloro-4-(dibutylamino)aniline.

Scientific Research Applications

3-Chloro-4-(dibutylamino)benzenediazonium trichlorozincate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds and dyes.

    Biology: Employed in the study of enzyme-catalyzed reactions and as a probe for biological assays.

    Medicine: Investigated for its potential use in drug development and as a diagnostic tool.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-Chloro-4-(dibutylamino)benzenediazonium trichlorozincate involves its reactivity as a diazonium compound. The diazonium group can undergo various reactions, such as substitution and coupling, which are facilitated by the presence of the dibutylamino and chloro substituents. These reactions often involve the formation of reactive intermediates that interact with molecular targets, leading to the desired chemical transformations.

Comparison with Similar Compounds

Similar Compounds

  • 3-Chloro-4-(dimethylamino)benzenediazonium chloride
  • 4-(Dibutylamino)benzenediazonium chloride
  • 3-Chloro-4-(diethylamino)benzenediazonium chloride

Comparison

3-Chloro-4-(dibutylamino)benzenediazonium trichlorozincate is unique due to the presence of the trichlorozincate moiety, which imparts distinct reactivity and stability compared to other diazonium compounds. The dibutylamino group also enhances its solubility and reactivity in organic solvents, making it more versatile for various applications.

Properties

CAS No.

94022-54-5

Molecular Formula

C14H21Cl4N3Zn

Molecular Weight

438.5 g/mol

IUPAC Name

3-chloro-4-(dibutylamino)benzenediazonium;trichlorozinc(1-)

InChI

InChI=1S/C14H21ClN3.3ClH.Zn/c1-3-5-9-18(10-6-4-2)14-8-7-12(17-16)11-13(14)15;;;;/h7-8,11H,3-6,9-10H2,1-2H3;3*1H;/q+1;;;;+2/p-3

InChI Key

KYRCKTSELNEPKH-UHFFFAOYSA-K

Canonical SMILES

CCCCN(CCCC)C1=C(C=C(C=C1)[N+]#N)Cl.Cl[Zn-](Cl)Cl

Origin of Product

United States

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